molecular formula C8H8N2 B14672858 1H-Imidazo[1,2-A]azepine CAS No. 42341-47-9

1H-Imidazo[1,2-A]azepine

Katalognummer: B14672858
CAS-Nummer: 42341-47-9
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: TXOJGPGCRACVGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[1,2-A]azepine is a heterocyclic compound that features a fused ring system combining an imidazole ring and an azepine ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,2-A]azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of γ-bromodypnones with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C to form quaternary azolium salts. These salts are then heated in alcohol in the presence of potassium carbonate, leading to the formation of 1-R-6,8-diaryl-1H-imidazo[1,2-A]azepines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[1,2-A]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]azepine oxides, while substitution reactions can introduce various functional groups onto the ring system.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[1,2-A]azepine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1H-Imidazo[1,2-A]azepine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been proposed as an antagonist of choline, histamine, and dopamine receptors, and it may regulate sodium or potassium ion transport through cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Imidazo[1,2-A]azepine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and other applications.

Eigenschaften

CAS-Nummer

42341-47-9

Molekularformel

C8H8N2

Molekulargewicht

132.16 g/mol

IUPAC-Name

1H-imidazo[1,2-a]azepine

InChI

InChI=1S/C8H8N2/c1-2-4-8-9-5-7-10(8)6-3-1/h1-7,9H

InChI-Schlüssel

TXOJGPGCRACVGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2NC=CN2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.